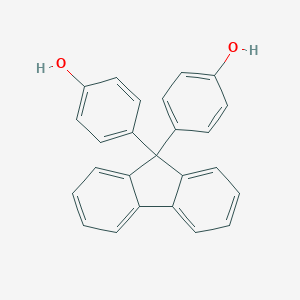

9,9-Bis(4-hydroxyphenyl)fluorene

Vue d'ensemble

Description

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), CAS 3236-71-3, is a bisphenol compound with a cardo-ring structure, where two 4-hydroxyphenyl groups are attached to the 9th carbon of the fluorene backbone . This unique architecture imparts high thermal stability (decomposition temperature >300°C) and optical transparency, making it a critical monomer for advanced polymers, including epoxy resins, polycarbonates, and poly(aryl ether ketone)s (PAEKs) .

Synthesis Methods: BHPF is synthesized via acid-catalyzed condensation of 9-fluorenone and phenol. Traditional catalysts like sulfuric acid achieve yields up to 98.2% under optimized conditions (45°C, phenol/fluorenone molar ratio 6:1) . Modern approaches employ bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl (–SH) groups, achieving 95.2% selectivity and near-complete 9-fluorenone conversion . These BFILs offer recyclability and reduced environmental impact compared to corrosive acids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 9,9-Bis(4-hydroxyphenyl)fluorene is typically synthesized through the condensation reaction of 9-fluorenone and phenol under acidic catalysis. Various catalysts can be used, including inorganic acids, organic acids, heteropoly acids, solid acids, and acidic ionic liquids. The reaction conditions often involve temperatures ranging from 20°C to 100°C and the presence of co-catalysts such as thiol or thioglycolic acid to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups. These ionic liquids not only act as catalysts but also improve the selectivity and yield of the desired product. The use of such green solvents and catalysts aligns with sustainable production practices .

Analyse Des Réactions Chimiques

Catalytic Systems and Performance:

Key Findings :

-

BFILs (e.g., [SO₃HC₃MBT][p-CH₃C₆H₄SO₃]) achieve near-quantitative conversion due to dual –SO₃H (Brønsted acid) and –SH (nucleophilic) functionalities .

-

Traditional catalysts like ZnCl₂/HCl yield high purity but require corrosive conditions .

Mechanistic Pathway:

-

Carbonyl Activation : The sulfonic acid group in BFILs protonates 9-fluorenone’s carbonyl, forming a carbocation intermediate .

-

Nucleophilic Attack : Phenol attacks the activated carbonyl, leading to a tetrahedral intermediate.

-

Dehydration : Loss of water forms the diarylfluorene structure .

Side Reactions:

-

By-products : Competing pathways yield mono-substituted (B ) and trisubstituted (C ) derivatives under suboptimal conditions (Table 1) .

Table 1 : By-product distribution with BFIL 6c at varying temperatures

| Temperature (°C) | Selectivity (%) |

|---|---|

| 70 | B: 3.1, C: 1.8 |

| 110 | B: 6.0, C: 2.2 |

| 140 | B: 8.5, C: 4.7 |

Functionalization Reactions

BHPF’s phenolic –OH groups enable further derivatization:

Etherification

Reaction with alkyl halides or epoxides forms polyether precursors:

-

Example : Reaction with epichlorohydrin yields epoxy resins with enhanced thermal stability (>300°C) .

Esterification

Carboxylic acids or anhydrides convert BHPF to polyesters :

Polymerization

BHPF serves as a monomer in polycarbonates and polyarylates :

Oxidation and Stability

Applications De Recherche Scientifique

Polymer Synthesis

High-Performance Polymers

9,9-Bis(4-hydroxyphenyl)fluorene serves as a crucial monomer in the synthesis of high-performance polymers such as poly(arylene ether)s, polyurethanes, polycarbonates, and polyesters. These polymers are known for their excellent thermal stability and mechanical strength, making them suitable for demanding applications in aerospace and electronics industries .

Table 1: Types of Polymers Derived from this compound

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyurethanes | Flexible, durable | Coatings, adhesives |

| Polycarbonates | High impact resistance | Optical lenses, safety glasses |

| Polyesters | Good chemical resistance | Packaging materials |

| Poly(arylene ether) | High thermal stability | Aerospace components |

Electronics

Semiconductor Encapsulation

In the electronics sector, materials containing this compound are utilized for semiconductor encapsulations. The compound's thermal stability helps protect sensitive electronic components from environmental damage .

Protective Coatings

The compound is also employed in the formulation of protective coatings that exhibit excellent adhesion and durability. These coatings are used in various applications including automotive finishes and industrial machinery protection .

Biomedical Research

Endocrine Disruption Studies

Recent studies have indicated that this compound exhibits anti-estrogenic activity. Research has shown that it can induce adverse effects on reproductive health in animal models by affecting uterine weight and endometrial health . This has raised concerns regarding its use in consumer products and necessitated further investigation into its biological effects.

Toxicological Assessments

Toxicological studies have demonstrated that exposure to this compound can lead to oxidative stress and apoptosis in porcine oocytes during in vitro maturation processes. This highlights potential risks associated with the compound's use in plastics considered "BPA-free" but still harmful to living organisms .

Mécanisme D'action

The mechanism by which 9,9-Bis(4-hydroxyphenyl)fluorene exerts its effects involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can form strong hydrogen bonds and undergo substitution reactions, making the compound highly versatile in different applications. The molecular targets and pathways involved depend on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs: Modifications to the Fluorene Core

9,9-Bis(4-hydroxyphenyl)-9-silafluorene

Replacing the fluorene bridgehead carbon with silicon introduces a silafluorene moiety. This modification reduces symmetry and enhances thermal stability (Tg ~250°C) compared to BHPF (Tg ~200°C) but may compromise solubility in polar solvents .

Fluorinated Derivatives (e.g., 9,9-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene)

Introducing trifluoromethyl (–CF3) groups improves solubility in organic solvents (e.g., DMAc, NMP) and reduces dielectric constants (ε < 3.0) due to weak polarity. These derivatives are pivotal in fluorinated polyimides for gas separation membranes, outperforming non-fluorinated analogs in CO2/N2 selectivity (>30) .

| Property | BHPF | Silafluorene Analog | Fluorinated Derivative |

|---|---|---|---|

| Glass Transition Temp (Tg) | ~200°C | ~250°C | ~280°C |

| Dielectric Constant (ε) | 3.2–3.5 | 3.0–3.2 | 2.5–2.8 |

| Solubility in DMAc | Moderate | Low | High |

Bisphenol A (BPA)

BPA, a widely used monomer, has lower thermal stability (Tg ~150°C) and stronger estrogen receptor α (ERα) binding affinity (IC50 = 0.1 µM) than BHPF. However, BHPF exhibits stronger ERβ binding (IC50 = 0.05 µM), raising concerns about endocrine disruption .

Halogenated Bisphenols (e.g., Tetrachlorobisphenol A)

Chlorine substitution enhances ERβ binding (IC50 = 0.02 µM) but increases toxicity. BHPF balances moderate bioactivity with superior material properties, making it preferable for high-performance polymers .

| Compound | ERα Binding (IC50) | ERβ Binding (IC50) | Thermal Stability |

|---|---|---|---|

| BPA | 0.1 µM | 0.5 µM | Low |

| BHPF | 0.3 µM | 0.05 µM | High |

| Cl-BPA | 0.08 µM | 0.02 µM | Moderate |

Polymer Performance: BHPF vs. Other Monomers

PAEKs with Cyclohexyl Moieties

Copolymerizing BHPF with 1,4-di(4-fluorobenzoyl)cyclohexane (DFBCH) reduces dielectric constants (ε = 2.8 vs. 3.5 for BHPF homopolymers) due to cyclohexyl’s weak polarity. However, BHPF-based PAEKs retain higher thermal resistance (Td5% = 450°C vs. 420°C) .

Polyimides for Gas Separation

BHPF-based poly(ether-benzoxazole)s (PEBOs) exhibit CO2 permeability >300 Barrer and CO2/CH4 selectivity >40, outperforming 6FDA-derived polyimides (CO2 permeability ~200 Barrer) .

Activité Biologique

9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) is a synthetic compound belonging to the class of bisphenol derivatives. Its structure includes two hydroxyphenyl groups attached to a fluorene backbone, which imparts unique physicochemical properties. This article reviews the biological activity of BHPF, focusing on its interactions with estrogen receptors (ERs), potential endocrine-disrupting effects, and implications for human health.

Structure and Synthesis

BHPF is synthesized through the reaction of fluorenone with phenol in the presence of acidic condensing agents. This process can be optimized to avoid corrosive by-products and achieve high purity yields . The compound's structure is as follows:

Estrogen Receptor Binding

BHPF exhibits significant binding affinity for estrogen receptors, particularly ERβ. Research indicates that BHPF can act as both an agonist and antagonist depending on the context:

- Agonistic Activity : BHPF has been shown to induce transcriptional activity in ERβ, albeit weaker than estradiol (E2). In assays, it elicited approximately 20-30% of E2-induced transcriptional activity at concentrations around 10 μM .

- Antagonistic Activity : BHPF also demonstrates antagonistic properties against ERα and ERβ. In various studies, it has been noted to inhibit E2-induced activation effectively, suggesting a dual role in modulating estrogenic signaling pathways .

Mechanistic Insights

The mechanism by which BHPF interacts with ERs involves complex binding dynamics. It has been proposed that BHPF binds to a distinct site on the estrogen receptor, influencing receptor conformation and activity. This interaction can disrupt normal hormonal signaling pathways, potentially leading to adverse biological outcomes .

Endocrine Disruption

A study highlighted the potential endocrine-disrupting effects of BHPF on gene expression in uterine tissues. Treatment with BHPF resulted in significant modulation of over 1300 genes involved in various biological processes, including responses to hormonal stimuli and metabolic processes . This underscores the compound's potential role in disrupting normal endocrine function.

Comparative Studies with Other Bisphenols

Comparative analyses have shown that BHPF has a stronger binding affinity for ERβ compared to other bisphenols like bisphenol A (BPA). For instance, while BPA shows higher overall estrogenic activity, BHPF's selective antagonism against ERβ suggests it may pose different risks regarding hormonal health .

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | C₁₉H₁₆O₂ |

| Agonistic Activity | 20-30% of E2 transcriptional activity |

| Antagonistic Activity | Significant inhibition of E2 activation |

| Gene Expression Modulation | Altered expression of 1324 genes |

| Binding Affinity | Stronger for ERβ than BPA |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9,9-Bis(4-hydroxyphenyl)fluorene, and how do reaction parameters influence yield?

- The compound is typically synthesized via acid-catalyzed condensation of fluorenone with excess phenol. Optimal conditions include a phenol-to-fluorenone molar ratio of 6:1, reaction temperature of 45°C, and 3 hours of reaction time using concentrated sulfuric acid (8.5 mL per 0.333 mol fluorenone) as the catalyst. The addition of β-mercaptopropionic acid (0.25 mL per 0.333 mol fluorenone) as a co-catalyst improves yield by minimizing side reactions. Post-synthesis purification via sublimation (>98% purity) is recommended for high-purity applications .

Q. Which spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

- Structural confirmation relies on FTIR (to identify hydroxyl and aromatic C–H stretches), ¹H/¹³C NMR (to verify substitution patterns on the fluorene core), and elemental analysis (to validate C, H, and O content). Purity is assessed via GC-MS or HPLC , with sublimation being a preferred purification step for research-grade material .

Q. How do solubility properties of this compound influence its processing in material science?

- The compound exhibits solubility in polar organic solvents (e.g., DMF, DMSO) due to its hydroxyl groups, enabling its use in solution-based polymer synthesis. However, derivatives with bulky substituents (e.g., ester or trifluoromethyl groups) show enhanced solubility in common solvents like THF, facilitating applications in spin-coating or inkjet printing for optoelectronic devices .

Advanced Research Questions

Q. How does the incorporation of this compound into polyimide backbones affect thermal stability and solubility?

- Fluorene-based polyimides synthesized from this monomer demonstrate high thermal stability (decomposition temperatures >400°C) due to the rigid fluorene core. The introduction of ester or trifluoromethyl groups enhances solubility in aprotic solvents while maintaining glass transition temperatures (Tg) above 250°C. These properties make them suitable for high-performance flexible electronics .

Q. What methodologies are employed to analyze the flame-retardant efficiency of fluorene-based oligomers in polymer matrices?

- Cyclic oligomers synthesized via polycondensation with phenylphosphonic dichloride are evaluated using limiting oxygen index (LOI) and cone calorimetry . For example, a 15 wt% loading of this compound-derived oligomer in polybutylene terephthalate (PBT) increases LOI from 21% to 32%, reducing peak heat release rate by 40% .

Q. How can this compound derivatives be tailored for use in perovskite solar cells?

- Aminophenyl derivatives (e.g., 9,9-Bis(4-aminophenyl)fluorene) act as dopant-free hole-transport materials (HTMs) in inverted perovskite solar cells. The planar fluorene structure improves charge mobility, achieving power conversion efficiencies up to 15.9%. Device performance is validated via J-V curves and electrochemical impedance spectroscopy (EIS) .

Q. What strategies resolve contradictions in elemental analysis data for fluorene derivatives during synthesis?

- Discrepancies in C/H/N ratios (e.g., in 2,7-diamino-9,9'-bis(4-aminophenyl)fluorene) are addressed by repeating synthesis under inert atmospheres to prevent oxidation. Cross-validation using X-ray crystallography or high-resolution mass spectrometry (HRMS) ensures structural accuracy .

Q. Methodological Notes

- Synthetic Optimization : Reaction parameters (e.g., catalyst loading, temperature) must be rigorously controlled to avoid over-substitution or degradation .

- Material Characterization : Combine multiple techniques (e.g., TGA for thermal stability, UV-Vis for optical properties) to comprehensively evaluate application-specific performance .

- Safety : Handle derivatives with skin/eye irritation hazards (e.g., aminophenyl variants) under fume hoods using PPE .

Propriétés

IUPAC Name |

4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,26-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFPGFJLYRKYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037731 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3236-71-3 | |

| Record name | 9,9′-Bis(4-hydroxyphenyl)fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3236-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-bis(4-hydroxyphenyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,9-Bis(4-hydroxyphenyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.